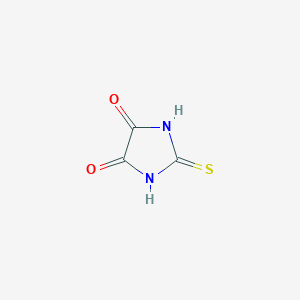

2-thioxo-4,5-Imidazolidinedione

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-thioxo-4,5-imidazolidinedione typically involves the reaction of thioureas with oxalyl chloride. This method is well-documented and yields various derivatives depending on the substituents used . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Análisis De Reacciones Químicas

Hydrazone Formation

Treatment with hydrazine derivatives facilitates substituent introduction at C-4:

-

Reaction with hydrazine hydrate or phenyl hydrazine produces hydrazono-imidazolidines (e.g., 4a , 4b ) via H₂S elimination .

Cyanoacetohydrazide Derivatives

Reaction with 2-cyanoacetohydrazide in ethanol/acetic acid produces 6 , a precursor for further functionalization (e.g., arylidene malononitrile condensations) .

Imidazolidine Formation

Cycloaddition of cyanothioformamide (1 ) with phenyl isocyanate forms 5-imino-4-thioxo-2-imidazolidinone (2 ), confirmed by IR (1766 cm⁻¹ for C=O) and -NMR (δ = 8.32 ppm for NH) .

Acidic Hydrolysis

Hydrolysis of 2 with ethanolic HCl converts the imino group to oxo, yielding 3 (4-thioxo-2,5-imidazolidinedione). This step enhances antimicrobial potency against Gram-positive/-negative bacteria .

Substitution Effects on Bioactivity

Modifications at C-4 significantly influence biological performance:

| Substituent at C-4 | Compound | Activity Profile |

|---|---|---|

| Imino (2 ) | Moderate | Broad-spectrum antibacterial |

| Oxo (3 ) | High | Comparable to reference drugs |

| Thiosemicarbazono (5a ) | High | MIC ≤ 1 µg/mL against S. aureus |

Diphenylsulfone Integration

Reaction with 4-(4-X-phenylsulfonyl)-benzoic acid hydrazides and methoxyphenyl isothiocyanate forms acylthiosemicarbazides (2a–3c ). Subsequent treatment with oxalyl chloride yields thioparabanic acids (4a–5c ) with dual sulfone/imidazolidinedione pharmacophores .

Ethylamine Derivatives

N-Ethyl-N′-(4-fluorophenyl)thiourea cyclizes with oxalyl chloride to produce 1-ethyl-3-(4-fluorophenyl)-2-thioxo-4,5-imidazolidinedione (m.p. 172–174°C, m/z 283) .

Structural Characterization

Key spectral data for representative derivatives:

| Compound | IR (cm⁻¹) | -NMR (δ, ppm) |

|---|---|---|

| 2 | 1766 (C=O), 1102 (C=S) | 8.32 (NH) |

| 5a | 1680 (C=N), 1240 (C=S) | 7.49 (Ar-H), 3.91 (CH₂) |

This systematic analysis underscores the compound’s adaptability in generating bioactive derivatives through strategic substitutions at C-4 and N-positions. The integration of sulfone moieties or electron-withdrawing groups (e.g., Cl, F) further enhances pharmacological potential .

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the anticancer potential of 2-thioxo-4,5-imidazolidinedione derivatives. For example, a compound designated as 12f demonstrated an IC50 value of 7.3 μM against HepG2 cancer cells, inducing significant apoptotic cell death and arresting the cell cycle at the G2/M phase. This compound also upregulated pro-apoptotic genes such as P53 and Bax while downregulating anti-apoptotic Bcl-2 .

Antimicrobial Properties

The antimicrobial efficacy of this compound derivatives has been extensively documented. Research indicates that these compounds possess antifungal and antibacterial properties, making them suitable candidates for treating infections caused by resistant strains. A study synthesized several derivatives and evaluated their antimicrobial activity against various pathogens, demonstrating promising results .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound derivatives have been explored in various experimental models. For instance, certain compounds have shown to significantly reduce inflammation markers in animal models, suggesting their potential use in treating inflammatory diseases .

Herbicidal Activity

Research has indicated that this compound derivatives exhibit herbicidal properties comparable to their imidazolidinetriones counterparts. These compounds can inhibit plant growth by interfering with specific biochemical pathways essential for plant development, making them effective as herbicides .

Plant Growth Regulators

Some derivatives of this compound have been investigated for their ability to act as plant growth regulators. These compounds can enhance or inhibit growth depending on their concentration and the specific plant species involved .

Synthesis and Characterization

The synthesis of this compound involves various methods including reaction with amino acids and isocyanates to yield diverse derivatives with tailored biological activities. The characterization of these compounds is typically performed using techniques such as NMR spectroscopy and mass spectrometry to confirm their structures and assess purity .

Case Studies

Mecanismo De Acción

The mechanism of action of 2-thioxo-4,5-imidazolidinedione involves its interaction with various molecular targets. It acts as an enzyme inhibitor by binding to the active sites of enzymes, thereby blocking their activity . This inhibition can affect various biochemical pathways, leading to its therapeutic effects .

Comparación Con Compuestos Similares

2,4,5-Imidazolidinetrione: Another imidazolidinedione derivative with similar pharmacological properties.

Imidazolidine-2-thione: Shares structural similarities but differs in its sulfur atom position.

Uniqueness: 2-Thioxo-4,5-Imidazolidinedione is unique due to its specific sulfur atom placement, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Actividad Biológica

2-Thioxo-4,5-imidazolidinedione, also known as thioparabanic acid, is a heterocyclic compound with significant biological activity. Its diverse pharmacological properties make it a subject of interest in various fields, including medicinal chemistry and pharmacology. This article explores its biological activities, mechanisms of action, and relevant case studies.

This compound interacts with several biomolecules, leading to multiple biological effects. Notably, it acts as a fatty acid amide hydrolase (FAAH) inhibitor , which plays a crucial role in the hydrolysis of bioactive fatty acids. The compound is also known to exhibit:

- Antimicrobial Activity : It affects bacterial cell wall synthesis and other cellular processes.

- Antifungal Properties : Demonstrated efficacy against various fungal strains .

- Antioxidant Effects : Protects cells from oxidative stress by scavenging free radicals.

- Cardiotonic and Antihypertensive Effects : Influences cardiovascular functions positively .

The compound's biochemical properties include:

- Chemical Reactions : It undergoes oxidation to form imidazolidinetriones and reduction to produce imidazolidines. Nucleophilic substitution reactions are also common.

- Cellular Effects : this compound influences cell signaling pathways, gene expression, and metabolic processes.

Biological Activities

The following table summarizes the key biological activities of this compound:

Case Studies

Several studies have investigated the biological activity of this compound:

- Antimicrobial Activity Study :

- Anticancer Properties :

- Hypnotic Activity :

Propiedades

IUPAC Name |

2-sulfanylideneimidazolidine-4,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2N2O2S/c6-1-2(7)5-3(8)4-1/h(H2,4,5,6,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLKQOIAYNHSOJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=O)C(=O)NC(=S)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60873454 | |

| Record name | Thioparabanic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

496-89-9 | |

| Record name | Thioparabanic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THIOPARABANIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.